molecular formula C20H20ClFN2O3S B3402330 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide CAS No. 1058180-18-9

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide

Cat. No.: B3402330
CAS No.: 1058180-18-9
M. Wt: 422.9 g/mol
InChI Key: KHZTUJCJXMKSNW-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a 3-chloro-4-fluoro-substituted benzene ring linked to a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a 1-(cyclopentanecarbonyl)indolin-6-yl moiety.

Properties

IUPAC Name

3-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3S/c21-17-12-16(7-8-18(17)22)28(26,27)23-15-6-5-13-9-10-24(19(13)11-15)20(25)14-3-1-2-4-14/h5-8,11-12,14,23H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZTUJCJXMKSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indolin-6-yl Intermediate: This step involves the cyclization of a suitable precursor to form the indolin-6-yl structure. This can be achieved through a Fischer indole synthesis or other cyclization methods.

    Introduction of the Cyclopentanecarbonyl Group: The indolin-6-yl intermediate is then reacted with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclopentanecarbonyl derivative.

    Sulfonamide Formation: The next step involves the reaction of the cyclopentanecarbonyl-indolin-6-yl compound with 4-fluorobenzenesulfonyl chloride to form the sulfonamide linkage.

    Chlorination: Finally, the compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace these halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the indolinyl or sulfonamide groups.

    Reduction Products: Reduced forms of the carbonyl or sulfonamide groups.

    Hydrolysis Products: Breakdown products including the indolinyl derivative and sulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it useful in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its structural features. It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects. This compound could be explored for its activity against certain diseases, particularly if it shows specificity for biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the indolinyl and cyclopentanecarbonyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Inferences

Lipophilicity and Solubility

  • Fluorine atoms in all compounds enhance metabolic stability by resisting oxidative degradation, a common strategy in drug design .

Stereochemical Considerations

  • Patent compounds specify stereochemistry (e.g., 1S,3R,4S), which is critical for target binding. The absence of stereochemical data for the target compound limits precise comparisons but underscores the importance of chiral centers in optimizing activity .

Biological Activity

The compound 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is a member of the indoline sulfonamide class, which has garnered attention for its potential biological activities, particularly in the realm of oncology. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer types, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide can be broken down as follows:

  • Indoline core : Known for its biological activity, particularly in inhibiting specific enzymes.
  • Chloro and fluoro substituents : These halogen atoms can enhance lipophilicity and modify the compound's interaction with biological targets.
  • Cyclopentanecarbonyl group : This moiety is critical for the compound's binding affinity and selectivity.

Research indicates that indoline sulfonamides, including the target compound, primarily act as inhibitors of carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes are often overexpressed in tumors and contribute to tumor growth and metastasis by regulating pH levels within the tumor microenvironment.

Efficacy Against Cancer

A study highlighted that derivatives of indoline sulfonamides exhibited significant inhibitory activity against CA IX with Ki values as low as 41.3 nM. For instance, one notable derivative demonstrated hypoxic selectivity, effectively suppressing the growth of MCF7 breast cancer cells at a concentration of 12.9 µM .

Table 1: Summary of Biological Activity

Compound NameTarget EnzymeKi Value (nM)Cell Line TestedIC50 (µM)
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamideCA IX41.3MCF712.9
Indoline Derivative ACA XII100A43115.0
Indoline Derivative BCA IX132.8K562/410.5

Structure-Activity Relationships (SAR)

The biological activity of indoline sulfonamides is heavily influenced by their structural components:

  • Halogen Substituents : The presence of chloro and fluoro groups has been shown to enhance binding affinity to target enzymes.
  • Acyl Groups : The nature of the acyl group attached to the indoline core significantly affects the compound's potency against CAs. For example, cyclopentyl derivatives exhibited enhanced activity compared to simpler alkyl groups .

Clinical Relevance

In a clinical context, compounds similar to 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide have been investigated for their potential in treating various cancers, including breast cancer and melanoma. The ability to selectively inhibit CA IX provides a dual advantage by not only targeting tumor growth but also potentially reversing chemoresistance associated with P-glycoprotein overexpression .

Q & A

Q. What are the key synthetic routes for preparing 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Cyclopentanecarbonylation of indoline derivatives using cyclopentanecarbonyl chloride under anhydrous conditions (e.g., DCM, 0–25°C) .
  • Step 2 : Sulfonamide coupling between 3-chloro-4-fluorobenzenesulfonyl chloride and the acylated indoline intermediate. This step often employs bases like K2_2CO3_3 or NEt3_3 in aprotic solvents (e.g., THF, DMF) .
  • Optimization : Yield improvements (30–80%) depend on controlling stoichiometry, solvent polarity, and reaction time. For example, slow addition of sulfonyl chloride reduces side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of sulfonamide bonding and cyclopentanecarbonyl substitution. Key signals include aromatic protons (δ 7.0–8.5 ppm) and cyclopentane carbonyl carbons (δ ~175 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry and supramolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data for this sulfonamide derivative?

  • Orthogonal Assays : Use enzyme inhibition assays (e.g., MurA enzyme inhibition) alongside cell-based viability tests to distinguish direct target engagement from off-target effects .
  • Structural Verification : Re-evaluate batch purity via HPLC-MS and compare crystallographic data with bioactive conformations to rule out polymorphic discrepancies .
  • Meta-Analysis : Cross-reference data from analogues (e.g., 3-chloro-N-phenyl-phthalimide derivatives) to identify structure-activity trends .

Q. How can molecular docking studies guide the design of analogues targeting specific enzymes (e.g., WDR5-MYC or MurA)?

  • Template Preparation : Use crystal structures of target enzymes (e.g., PDB: 4P1) to define binding pockets and key residues (e.g., catalytic lysine in MurA) .
  • Docking Workflow :
    • Generate ligand conformers with OMEGA.
    • Perform rigid/flexible docking using Glide or AutoDock Vina.
    • Validate poses via MD simulations (e.g., Desmond) to assess binding stability .
  • Key Interactions : Prioritize sulfonamide H-bonding with backbone amides and halogen (Cl/F) interactions with hydrophobic pockets .

Q. What methodological challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Low solubility in common solvents (e.g., EtOAc, MeOH) and polymorphism due to flexible cyclopentane and indoline moieties.
  • Solutions :
    • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow vapor diffusion.
    • Seeding : Introduce microcrystals from analogous compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to induce nucleation .
    • Cryoprotection : For X-ray studies, employ glycerol or PEG 400 to stabilize crystals during freezing .

Q. How do electronic effects of the chloro-fluoro substitution pattern influence reactivity and bioactivity?

  • Electronic Impact :
    • The 3-Cl group increases electrophilicity of the sulfonamide, enhancing covalent binding to nucleophilic residues (e.g., cysteine in enzymes) .
    • The 4-F substituent improves metabolic stability by reducing CYP450-mediated oxidation .
  • Bioactivity Correlation : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets (e.g., in quinazoline-based inhibitors) .

Q. What in silico tools are recommended for predicting ADMET properties of this compound?

  • Tools :
    • SwissADME : Predicts logP (lipophilicity), bioavailability, and P-gp substrate likelihood.
    • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) via similarity to phthalimide derivatives .
    • pkCSM : Models permeability (e.g., blood-brain barrier) based on polar surface area (~90 Ų for this compound) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in enzyme inhibition potency across studies?

  • Potential Causes : Variability in assay conditions (e.g., pH, ionic strength) or enzyme isoforms (e.g., MurA vs. MurB).
  • Resolution Strategies :
    • Standardize assay protocols (e.g., fixed ATP concentration for kinase assays).
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of activity readouts .
    • Validate with orthogonal targets (e.g., compare inhibition of WDR5-MYC vs. unrelated kinases) .

Q. What synthetic impurities are commonly observed, and how are they controlled?

  • Common Impurities :
    • Des-chloro byproduct : From incomplete sulfonylation.
    • Di-acylated indoline : Due to excess cyclopentanecarbonyl chloride.
  • Mitigation :
    • Monitor reactions via TLC (Rf_f = 0.3–0.5 in EtOAc/hexane).
    • Purify via flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) .

Q. How does the indoline scaffold influence pharmacological profiles compared to other heterocycles?

  • Advantages :
    • Rigidity : The fused bicyclic system restricts conformational flexibility, improving target selectivity.
    • Metabolic Stability : Indoline’s partial saturation reduces oxidative metabolism vs. indole derivatives .
  • Case Study : Analogues like 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide show enhanced kinase inhibition due to improved π-stacking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide

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